molecular formula C6H13NO B6235529 methyl[2-(oxetan-2-yl)ethyl]amine CAS No. 2613385-59-2

methyl[2-(oxetan-2-yl)ethyl]amine

Cat. No.: B6235529
CAS No.: 2613385-59-2
M. Wt: 115.2
InChI Key:
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Description

Methyl[2-(oxetan-2-yl)ethyl]amine is a chemical compound that features a tertiary amine group and a strained oxetane ring. This compound is structurally classified as an aliphatic amine and is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[2-(oxetan-2-yl)ethyl]amine typically involves the preparation of oxetane derivatives. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and involves the formation of C–N bonds. The starting material, methyl 2-(oxetan-3-ylidene)acetate, is obtained through a series of reactions, including the Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(oxetan-2-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include functionalized oxetane derivatives, which can be further utilized in various applications .

Scientific Research Applications

Methyl[2-(oxetan-2-yl)ethyl]amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and medicinal chemistry.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of methyl[2-(oxetan-2-yl)ethyl]amine involves its interaction with molecular targets through its amine group and oxetane ring. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various pathways .

Comparison with Similar Compounds

Methyl[2-(oxetan-2-yl)ethyl]amine can be compared with other similar compounds, such as:

    Azetidine derivatives: These compounds also contain a four-membered ring but with a nitrogen atom instead of oxygen.

    Pyrrolidine derivatives: These compounds have a five-membered ring with a nitrogen atom.

    Piperidine derivatives: These compounds feature a six-membered ring with a nitrogen atom.

The uniqueness of this compound lies in its strained oxetane ring, which imparts distinct reactivity and physicochemical properties compared to other similar compounds .

Properties

CAS No.

2613385-59-2

Molecular Formula

C6H13NO

Molecular Weight

115.2

Purity

95

Origin of Product

United States

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